molecular formula C13H13ClN2O4S B12731280 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester CAS No. 180905-83-3

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester

Cat. No.: B12731280
CAS No.: 180905-83-3
M. Wt: 328.77 g/mol
InChI Key: GPLGLDBNRNFNTD-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a sulfonamide group attached to the pyrrole ring, along with an ethyl ester functional group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, leading to inhibition or modulation of their activity . The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins . These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-methylphenyl)sulfonyl)-, ethyl ester: Similar structure but with a methyl group instead of a chlorine atom.

    1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-fluorophenyl)sulfonyl)-, ethyl ester: Similar structure but with a fluorine atom instead of a chlorine atom.

    1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-bromophenyl)sulfonyl)-, ethyl ester: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester lies in its specific substitution pattern. The presence of the chlorine atom in the 4-position of the phenyl ring can influence the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

CAS No.

180905-83-3

Molecular Formula

C13H13ClN2O4S

Molecular Weight

328.77 g/mol

IUPAC Name

ethyl 1-(2-amino-4-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C13H13ClN2O4S/c1-2-20-13(17)11-4-3-7-16(11)21(18,19)12-6-5-9(14)8-10(12)15/h3-8H,2,15H2,1H3

InChI Key

GPLGLDBNRNFNTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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